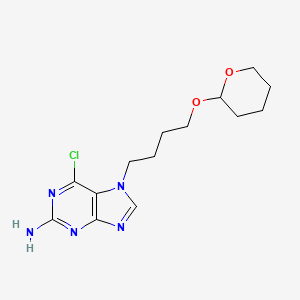
6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine is a synthetic compound with a molecular formula of C14H20ClN5O2 and a molecular weight of 325.794 g/mol . This compound is characterized by the presence of a purine ring substituted with a chloro group and a tetrahydropyran-2-yl-oxybutyl side chain.
Vorbereitungsmethoden
The synthesis of 6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and tetrahydropyran.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of tetrahydropyran with a suitable protecting group, followed by the nucleophilic substitution of the chloro group in 6-chloropurine with the protected tetrahydropyran derivative.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Analyse Chemischer Reaktionen
6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-7-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-7H-purin-2-amine can be compared with other similar compounds, such as:
6-Chloropurine: A simpler analog lacking the tetrahydropyran-2-yl-oxybutyl side chain.
9-(tetrahydro-2H-pyran-2-yl)-9H-purine: A compound with a similar tetrahydropyran substitution but differing in the position of substitution on the purine ring.
3-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine: A structurally related compound with a pyrazolo[4,3-c]pyridine core instead of a purine core
Eigenschaften
Molekularformel |
C14H20ClN5O2 |
|---|---|
Molekulargewicht |
325.79 g/mol |
IUPAC-Name |
6-chloro-7-[4-(oxan-2-yloxy)butyl]purin-2-amine |
InChI |
InChI=1S/C14H20ClN5O2/c15-12-11-13(19-14(16)18-12)17-9-20(11)6-2-4-8-22-10-5-1-3-7-21-10/h9-10H,1-8H2,(H2,16,18,19) |
InChI-Schlüssel |
FZAGGOGPIAGRQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCN2C=NC3=C2C(=NC(=N3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


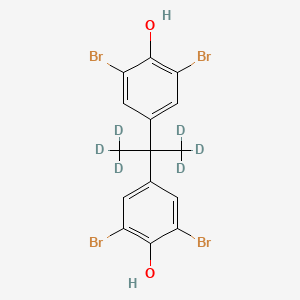
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)
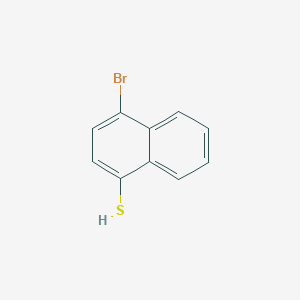


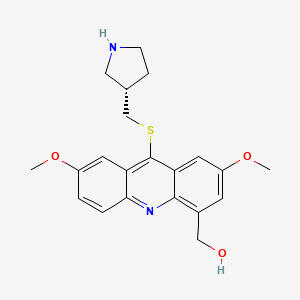
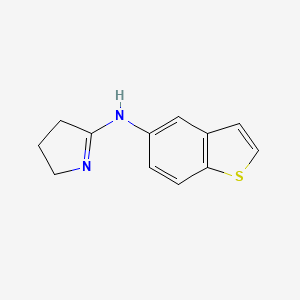

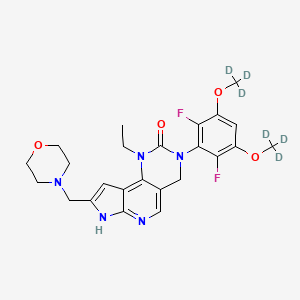
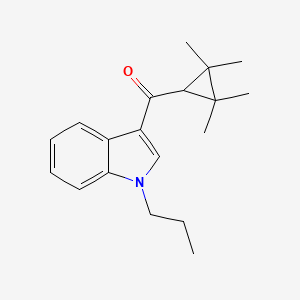
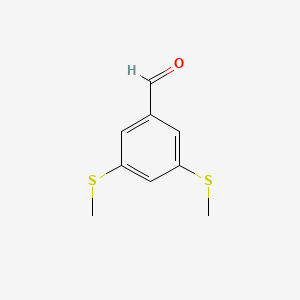
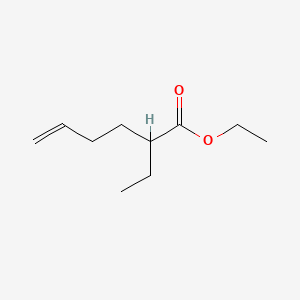

![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
